

# physiological functions of cathepsin A in different tissues

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physiological Functions of Cathepsin A

#### Abstract

Cathepsin A (CTSA), also known as the "protective protein," is a lysosomal serine carboxypeptidase with a unique dual-functionality that distinguishes it from other cathepsins. Beyond its catalytic activities, it plays a crucial non-enzymatic, protective role within the lysosomal multienzyme complex. This guide provides a comprehensive overview of the physiological functions of Cathepsin A across various tissues, detailing its enzymatic and protective roles, involvement in key signaling pathways, and implications in human health and disease. It summarizes quantitative data on its expression and activity, provides detailed methodologies for key experiments, and visualizes complex biological processes and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted enzyme.

## Introduction to Cathepsin A (CTSA)

**Cathepsin A** is a 54-kDa glycoprotein, classified as a serine carboxypeptidase (EC 3.4.16.5), that belongs to the  $\alpha/\beta$  hydrolase fold family.[1] It is synthesized as an inactive zymogen (preprocathepsin A) in the endoplasmic reticulum, where it undergoes initial processing.[2] For full catalytic activation, the precursor must be processed into a heterodimer consisting of a 32 kDa and a 20 kDa subunit.[3] While primarily located within the lysosome, CTSA has also been identified in extralysosomal locations, including the cell membrane and extracellular space, suggesting a broader range of functions.[3][4]



## **Core Physiological Functions**

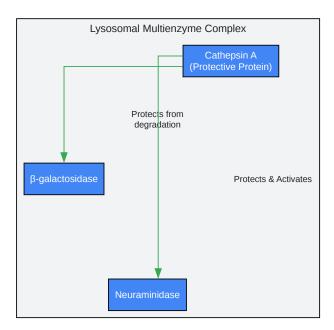
CTSA's functions can be broadly categorized into two distinct roles: a protective, non-enzymatic function and a multi-faceted catalytic function.

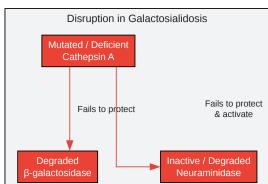
# The Protective Function: Lysosomal Multienzyme Complex

The most critical non-enzymatic role of CTSA is its function as a "protective protein" within a high-molecular-weight lysosomal multienzyme complex.[1] In this complex, CTSA associates with  $\beta$ -galactosidase ( $\beta$ -gal) and  $\alpha$ -neuraminidase (Neu1). This association is essential for the stability and catalytic activation of Neu1 and protects both glycosidases from rapid intralysosomal proteolytic degradation.[1][4]

A deficiency in CTSA, caused by mutations in the CTSA gene, disrupts the integrity of this complex. This leads to a secondary deficiency of both β-galactosidase and neuraminidase, resulting in the rare autosomal recessive lysosomal storage disorder, galactosialidosis.[1][4]







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**Caption:** The protective role of **Cathepsin A** in the lysosomal complex.

### The Catalytic Function: A Multi-faceted Protease

Independent of its protective role, CTSA possesses three distinct hydrolytic activities that are highly pH-dependent.[4]

- Carboxypeptidase Activity: At an acidic pH optimum (pH 4.5-5.5), typical of the lysosomal environment, CTSA cleaves single amino acids from the C-terminus of peptides and proteins.[4]
- Esterase and Deamidase Activity: At a neutral pH, CTSA exhibits esterase and deamidase
  activities, enabling it to hydrolyze esters and remove amide groups from the C-terminus of
  peptides.[1][4] This is particularly important for processing bioactive peptides that are often
  protected by C-terminal amidation.[4]



CTSA shows a preference for hydrolyzing peptides with hydrophobic amino acid residues at the C-terminal position.[5][6]

# Physiological Functions of Cathepsin A in Different Tissues

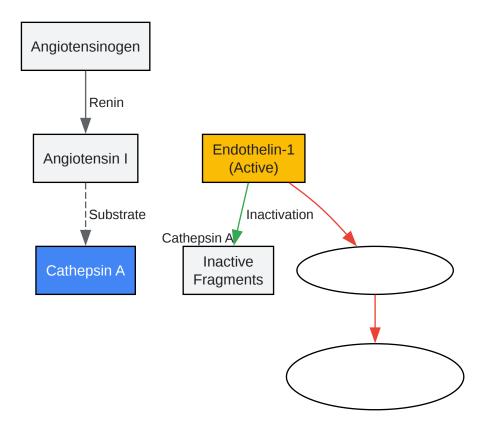
CTSA is widely distributed but shows differential expression levels across tissues, pointing to specialized roles. In humans, the highest expression is found in the kidney, lung, liver, and neurons of the brain, while in mice, it is highest in the kidney, brain, liver, and placenta.[4]

### **Cardiovascular System**

CTSA plays a significant role in cardiovascular homeostasis through several mechanisms:

- Blood Pressure Regulation: CTSA contributes to the renin-angiotensin system by
  participating in the conversion of angiotensin I.[4] More significantly, it inactivates the potent
  vasoconstrictor peptide endothelin-1.[4][7] Studies using a catalytically inactive CTSA knockin mouse model (CTSAS190A) showed reduced degradation of endothelin-1 and
  significantly increased arterial blood pressure.[4][7] It also degrades bradykinin, a
  vasodilator.[4]
- Elastic Fiber Formation: The enzymatic activity of CTSA is crucial for the proper formation of elastic fibers.[7] The CTSAS190A mice exhibited a scarcity of elastic fibers in the aortic adventitia, lungs, and skin, demonstrating a vital role in maintaining the integrity of tissues requiring elasticity.[7]
- Cardiac Remodeling: Overexpression of CTSA in cardiomyocytes has been linked to left ventricular remodeling, partly through the degradation of extracellular superoxide dismutase, suggesting a role in pathological states.[8]





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**Caption: Cathepsin A's role in blood pressure regulation.** 

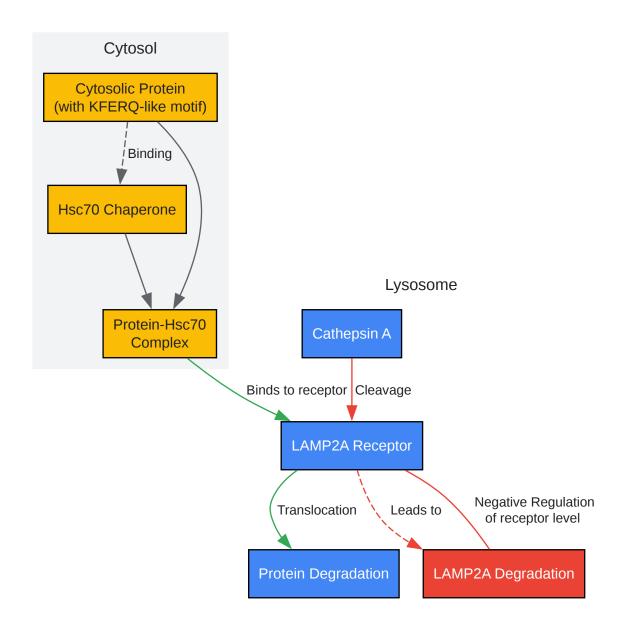
### **Brain**

In the human brain, CTSA shows moderate expression levels, accounting for 5-9% of the total cathepsin gene expression.[9] Its carboxypeptidase activity is involved in the metabolism of neuropeptides. For instance, CTSAS190A mice show a significant accumulation of Substance P in the brain, indicating that CTSA is a key enzyme in its degradation.[4]

## General Cellular Processes: Regulation of Autophagy

CTSA plays a regulatory role in chaperone-mediated autophagy (CMA), a selective pathway for the degradation of cytosolic proteins in lysosomes. The rate-limiting step of CMA is the level of the lysosomal receptor, LAMP2A. CTSA triggers the degradation of LAMP2A by cleaving it within the lysosomal lumen.[10] Consequently, cells deficient in CTSA protease activity exhibit reduced LAMP2A degradation, leading to higher levels of the receptor and increased rates of CMA.[10] This function positions CTSA as a key negative regulator of this selective autophagy pathway.





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**Caption: Cathepsin A** negatively regulates Chaperone-Mediated Autophagy.

## **Quantitative Data Summary**

The following tables summarize key quantitative data regarding **Cathepsin A**'s distribution, substrate specificity, and the effects of its deficiency.

Table 1: Tissue Distribution and Expression Levels of Cathepsin A



Species	High Expression Tissues	Moderate/Low Expression Tissues	Reference
Human	Kidney (distal/collecting tubular cells), Lung (epithelial cells), Liver, Brain (large neurons)	Ubiquitous granular cytoplasmic expression in most tissues.	[4][11]
	Brain (overall)	Accounts for 5-9% of total cathepsin gene expression.	[9]

| Mouse | Kidney, Brain, Liver, Placenta | - |[4] |

Table 2: Substrate Specificity and Kinetic Parameters of Cathepsin A



Substrate Type	Specific Substrate	Kinetic Parameters <i>I</i> Relative Activity	pH Optimum	Reference
Synthetic	Z-Phe-Leu	Km = 0.04 mM; kcat = 12.1 s-1 (recombinant human)	Acidic (4.5)	[12]
	Z-Phe-Ala	Good substrate	Acidic	[5]
	Ac-Phe-OEt	Good substrate	-	[5]
Bioactive Peptides	Endothelin-I	100% (Reference)	-	[4]
	Angiotensin I	9.5%	-	[4]
	Bradykinin	6.1%	-	[4]
	Oxytocin	4.0%	-	[4]

| | Substance P | 3.8% | - |[4] |

Table 3: Phenotypic Effects of Catalytically Inactive **Cathepsin A** (CTSAS190A) in Mouse Models



Tissue / System	Phenotype	Quantitative Effect	Reference
Cardiovascular	Increased Arterial Blood Pressure	Significantly increased vs. Wild Type (WT)	[7]
	Scarcity of elastic fibers	Pathological changes in aorta, lungs, skin	[7]
Serum	Bradykinin Level	2.4-fold increase (at 3 months) vs. WT	[4]
	Oxytocin Level	4.1-fold increase (at 3 months) vs. WT	[4]
	Angiotensin I Level	1.3-fold increase (at 3 months) vs. WT	[4]

| Brain | Substance P Level | Significant accumulation vs. WT |[4] |

# Key Experimental Protocols Cathepsin A Carboxypeptidase Activity Assay

This protocol is adapted from methods used to measure the carboxypeptidase activity of CTSA using the synthetic substrate Z-Phe-Leu.[12] The assay quantifies the release of leucine using trinitrobenzene sulfonate (TNBS).

#### Materials:

- Assay Buffer: 0.1 M NaOAc, 0.15 M NaCl, pH 4.5
- Substrate: Z-Phe-Leu (10 mM stock in DMSO)
- TNBS Solution: 2 mM TNBS in 0.2 M sodium borate, pH 9.8
- Stop Solution: 3 mM NaS2O3 in 0.2 M KH2PO4, pH 4.2
- Purified Cathepsin A or tissue/cell lysate

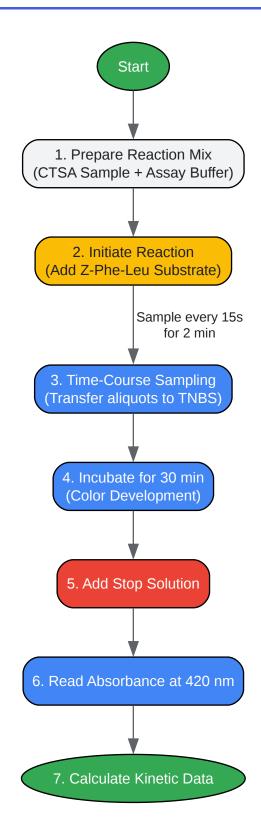


- 96-well microplate
- Plate reader capable of measuring absorbance at 420 nm

#### Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding the sample (e.g., 40 nM final concentration of mature CTSA) to the Assay Buffer.
- Initiate Reaction: Start the reaction by adding Z-Phe-Leu to a final concentration of 0.01–1.0 mM.
- Time-Course Sampling: Every 15 seconds for a total of 2 minutes, transfer 10  $\mu$ L of the reaction mixture to a new well in the 96-well plate containing 10  $\mu$ L of the TNBS Solution.
- Color Development: Incubate the plate at 27 °C for 30 minutes.
- Stop Reaction: Add 80 μL of Stop Solution to each well.
- Measurement: Read the absorbance at 420 nm. The amount of released leucine is proportional to the absorbance.
- Calculation: Determine the initial reaction velocity (V₀) from the linear range of the time course. If substrate concentrations were varied, Michaelis-Menten kinetics (Km, kcat) can be calculated.





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**Caption:** Experimental workflow for **Cathepsin A** activity assay.



## Analysis of Protein Interactions (Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) is a standard method to verify the interaction between CTSA and its partners (e.g., β-galactosidase, Neu1) in a cellular context.

#### Procedure Outline:

- Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
- Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to remove nonspecifically binding proteins.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CTSA antibody) overnight at 4°C.
- Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes. Incubate for 1-4 hours.
- Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-β-galactosidase and anti-Neu1 antibodies).

## Generation and Analysis of Cathepsin A Deficient Mouse Models

The CTSAS190A knock-in mouse model was generated to distinguish the catalytic function from the protective function.[7]

#### Methodology:



- Targeting Vector Construction: A targeting vector is designed to introduce a point mutation in the CTSA gene, replacing the codon for the active site serine at position 190 with a codon for alanine (Ser190Ala). This is typically done using homologous recombination in embryonic stem (ES) cells.
- Generation of Chimeric Mice: The correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the mutated allele.
- Genotyping: Offspring are genotyped using PCR and/or Southern blotting to confirm the presence of the S190A mutation.
- Phenotypic Analysis:
  - Biochemical Analysis: Measure the enzymatic activities of CTSA, β-galactosidase, and Neu1 in various tissue homogenates to confirm that CTSA is catalytically dead but the protective function remains intact.
  - Physiological Measurements: Monitor key physiological parameters such as arterial blood pressure using telemetry or tail-cuff methods.
  - Peptide Level Quantification: Use techniques like ELISA or mass spectrometry to measure the levels of bioactive peptides (e.g., endothelin-1, substance P) in serum and tissue extracts.[4]
  - Histological Analysis: Perform histological staining (e.g., Hart's stain for elastin) on tissue sections (aorta, lung, skin) to assess structural changes like the integrity of elastic fibers.
     [7]

### **Conclusion and Future Directions**

**Cathepsin A** is a vital lysosomal enzyme whose physiological significance extends far beyond simple protein degradation. Its dual-functionality as both a protective chaperone and a multi-specific protease places it at the intersection of several critical biological pathways, including protein quality control, cardiovascular homeostasis, and autophagy. The clear links between the loss of its catalytic activity and specific pathologies, such as hypertension and defective elastogenesis, underscore its potential as a therapeutic target. Future research should focus on



elucidating the full range of its extralysosomal substrates, its role in specific neuronal functions, and the development of selective modulators of its enzymatic activity for the treatment of cardiovascular and other diseases.

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### References

- 1. Cathepsin A/protective protein: an unusual lysosomal multifunctional protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin A Wikipedia [en.wikipedia.org]
- 4. Lysosomal Cathepsin A Plays a Significant Role in the Processing of Endogenous Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificities of cathepsin A,L and A,S from pig kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin A contributes to left ventricular remodeling by degrading extracellular superoxide dismutase in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Cathepsin A regulates chaperone-mediated autophagy through cleavage of the lysosomal receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTSA protein expression summary The Human Protein Atlas [proteinatlas.org]
- 12. Proteolytic Activation of Human Cathepsin A PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physiological functions of cathepsin A in different tissues]. BenchChem, [2025]. [Online PDF]. Available at:



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